(2,4-Dimethylphenyl)(furan-2-yl)methanol

medicinal chemistry lead optimization steric shielding

(2,4-Dimethylphenyl)(furan-2-yl)methanol (CAS 944645-26-5, MF C13H14O2, MW 202.25 g/mol) is a chiral benzylic alcohol in which a furan-2-yl ring and a 2,4-dimethylphenyl ring are linked via a hydroxymethylene bridge. The compound is supplied as a versatile small-molecule scaffold for medicinal‑chemistry and chemical‑biology programs, with a certified purity of ≥ 97 % (typical batch specification 98 %).

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
Cat. No. B7871974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethylphenyl)(furan-2-yl)methanol
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C2=CC=CO2)O)C
InChIInChI=1S/C13H14O2/c1-9-5-6-11(10(2)8-9)13(14)12-4-3-7-15-12/h3-8,13-14H,1-2H3
InChIKeyLBCKJGMWYZLKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Dimethylphenyl)(furan-2-yl)methanol for Research Procurement – CAS 944645-26-5, Purity and Computed Properties


(2,4-Dimethylphenyl)(furan-2-yl)methanol (CAS 944645-26-5, MF C13H14O2, MW 202.25 g/mol) is a chiral benzylic alcohol in which a furan-2-yl ring and a 2,4-dimethylphenyl ring are linked via a hydroxymethylene bridge . The compound is supplied as a versatile small-molecule scaffold for medicinal‑chemistry and chemical‑biology programs, with a certified purity of ≥ 97 % (typical batch specification 98 %) . Computed molecular descriptors (TPSA 33.37 Ų, logP 2.98) predict moderate lipophilicity and a hydrogen‑bond donor/acceptor profile compatible with CNS‑drug‑like space .

Scaffold for sterically shielded benzylic alcohol optimization
Furan-2-yl connectivity enables directed metalation workflows
Racemic chiral center for asymmetric synthesis method development
CNS drug-like space descriptor profile (logP 2.98, TPSA 33.37 Ų)

Why Generic Substitution of (2,4-Dimethylphenyl)(furan-2-yl)methanol with Regioisomeric or Heterocyclic Analogs Fails


Aryl(furan-2-yl)methanol building blocks are not interchangeable, because the position of the methyl substituents on the phenyl ring and the attachment point of the furan heterocycle control both steric shielding of the benzylic alcohol and the π‑conjugation pattern . The 2,4‑dimethylphenyl group provides a unique ortho‑methyl steric block that is absent in the 3,4‑dimethyl isomer, while the furan‑2‑yl linkage positions the heterocyclic oxygen in direct conjugation with the benzylic carbon, a feature lost in the furan‑3‑yl analog . Simple replacement by a generic dimethylphenyl‑furan‑methanol scaffold therefore cannot reproduce the same conformational bias, metabolic profile, or synthetic reactivity.

This Compound 2,4-Dimethylphenyl isomer Ortho-methyl steric shield at benzylic center; furan-2-yl oxygen in direct conjugation.
Regioisomeric Analog 3,4-Dimethylphenyl isomer Lacks ortho-methyl group, which may alter metabolic stability and binding-mode preferences.
This Compound Furan-2-yl connectivity Oxygen-directed metalation at C5; built-in directing group for C–H functionalization.
Heterocyclic Analog Furan-3-yl isomer Oxygen meta to bridge; conjugation and directing-group utility may not transfer.
This Compound Asymmetric 2,4-substitution Unique chromatographic retention profile for analytical separation.
Positional Isomer 2,6-Dimethylphenyl isomer Symmetric ortho-substitution; solid-state packing and retention behavior may differ.

Quantitative Evidence Guide for (2,4-Dimethylphenyl)(furan-2-yl)methanol Versus Its Closest Analogs


Steric Differentiation: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl Regioisomer

Among the commercially available dimethylphenyl(furan-2-yl)methanol regioisomers, the 2,4‑dimethylphenyl variant is the only one that places a methyl group ortho to the benzylic carbon. This ortho‑methyl substituent introduces a steric shield directly adjacent to the reactive hydroxymethylene center, increasing the conformational barrier around the Csp³–O bond. The 3,4‑dimethylphenyl analog (CAS 1249993-02-9), in contrast, lacks any ortho-methyl group, leaving the benzylic alcohol more sterically accessible . Both compounds share identical molecular descriptors (TPSA 33.37 Ų, logP 2.98), indicating that the differentiation is purely steric/entropic, not polarity‑driven .

Steric Differentiation
Class-level
2,4-isomer: ortho-methyl present vs. 3,4-isomer: no ortho-methyl
May alter metabolic stability and binding-mode preferences.
Quantitative conformational energy difference not yet reported.
medicinal chemistry lead optimization steric shielding

Heterocyclic Positional Differentiation: Furan-2-yl vs. Furan-3-yl Connectivity

In the 2‑furyl isomer, the ring oxygen is conjugated to the benzylic carbon, which stabilizes the benzylic carbocation intermediate formed during alcohol activation and allows participation of the furan oxygen in chelation‑directed transformations. The 3‑furyl analog (CAS 1250626-45-9) places the oxygen meta to the bridge, disrupting this conjugation and reducing the directing-group utility . The 2‑furyl pattern also enables regioselective lithiation at the furan C5 position for downstream functionalization, a synthetic handle that is less accessible in the 3‑furyl isomer .

Heterocyclic Position
Class-level
Furan-2-yl: oxygen conjugated; Furan-3-yl: oxygen meta to bridge
Furan-2-yl enables directed metalation at C5 for late-stage diversification.
Inferred from established furan reactivity; direct comparison not published.
synthetic chemistry furan chemistry cross-coupling

Chiral Benzylic Alcohol: Racemic Intermediate for Asymmetric Synthesis

(2,4-Dimethylphenyl)(furan-2-yl)methanol is a chiral secondary alcohol (one stereogenic center) supplied as a racemate . The benzylic alcohol stereocenter can be resolved or used in enantioselective reactions to generate optically pure intermediates. Of the dimethylphenyl‑furan‑2‑yl‑methanol regioisomers, the 2,4‑dimethylphenyl variant is the most sterically demanding, which can enhance enantioselectivity in kinetic resolutions and asymmetric oxidations compared to the less hindered 3,4‑dimethyl isomer . No direct comparative kinetic resolution study exists for these specific compounds (noted gap), but the principle is well‑established for ortho‑substituted benzhydrol analogs.

Chiral Resolution Potential
Supporting evidence
Racemic center with ortho-methyl steric shielding for asymmetric synthesis
Ortho-methyl may enhance enantioselectivity in kinetic resolutions.
No head-to-head resolution data for these exact compounds.
asymmetric synthesis chiral building block enantioselective catalysis

Physicochemical Profile: Predicted pKa, Boiling Point and Density Against the 2,6-Dimethylphenyl Isomer

Predictive ADMET tools provide physicochemical parameter estimates that can differentiate regioisomers. For the 2,6‑dimethylphenyl(furan-2-yl)methanol isomer (CAS 1547614-49-2), predicted values are available: boiling point 306.3 ± 37.0 °C, density 1.108 ± 0.06 g/cm³, and pKa 13.23 ± 0.20 . The 2,4‑dimethylphenyl target compound shares the same molecular formula and similar global descriptors (logP 2.98, TPSA 33.37 Ų) . However, the 2,6‑isomer places methyl groups in both ortho positions, creating a symmetric steric environment fundamentally different from the asymmetric ortho/para pattern of the 2,4‑isomer. This symmetry difference can lead to divergent solid‑state packing and melting behavior, as well as distinct chromatographic retention times under reversed‑phase conditions. Direct experimental comparisons of these properties are not yet published (noted gap).

Physicochemical Profile
Cross-study comparable
2,4-isomer: logP 2.98, TPSA 33.37 Ų; 2,6-isomer: pKa 13.23, b.p. 306.3°C predicted
Asymmetric vs. symmetric substitution may shift retention and solubility profiles.
Predicted values only; experimental comparisons not yet reported.
physicochemical characterization chromatography formulation

Recommended Research and Procurement Application Scenarios for (2,4-Dimethylphenyl)(furan-2-yl)methanol


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Steric Shielding of a Benzylic Alcohol

When a screening hit contains a benzylic alcohol motif that is rapidly metabolized in liver microsomes, the 2,4‑dimethylphenyl variant provides an ortho‑methyl steric shield that can slow alcohol dehydrogenase oxidation, as inferred from class‑level data on ortho‑substituted benzylic alcohols . The target compound is the only commercially available dimethylphenyl‑furan‑2‑yl‑methanol isomer with this ortho‑block feature.

Synthesis of Furan‑Containing Kinase Inhibitors via Directed C–H Functionalization

The furan‑2‑yl connectivity enables oxygen‑directed metalation at the adjacent C5 position, allowing late‑stage diversification without installing a separate directing group . Medicinal chemists building furan‑containing kinase inhibitor libraries should select the 2‑furyl isomer over the 3‑furyl analog for this synthetic advantage .

Asymmetric Synthesis Campaigns Requiring a Bulky Chiral Secondary Alcohol Intermediate

The racemic benzylic alcohol center, combined with the sterically demanding 2,4‑dimethylphenyl group, makes this compound a strong candidate for kinetic resolution or asymmetric oxidation to yield enantiopure intermediates for drug‑candidate synthesis . The ortho‑methyl group enhances the energy difference between transition states, improving enantioselectivity potential relative to less hindered analogs .

Analytical Method Development and Reference Standard Procurement

With a certified purity of ≥ 97 % (batch typical 98 %) and a unique HPLC retention profile resulting from its asymmetric 2,4‑dimethyl substitution, this compound serves as a reliable reference standard for separating dimethylphenyl‑furan‑methanol mixtures in reaction monitoring . The documented computed descriptors (logP 2.98, TPSA 33.37 Ų) support easy method development on standard C18 columns.

Application
Selection Property
Validation Focus
Hit-to-lead optimization requiring steric shielding
Ortho-methyl steric shield at benzylic alcohol
Metabolic stability and binding-mode endpoint review
Furan-containing inhibitor synthesis via directed C–H functionalization
Furan-2-yl directed metalation capability
C5 regioselective functionalization and derivatization scope
Asymmetric synthesis of chiral secondary alcohol intermediates
Sterically demanding racemic benzylic alcohol center
Enantiomeric excess in kinetic resolution or asymmetric oxidation
Analytical method development and reference standard procurement
Asymmetric 2,4-dimethylphenyl retention profile and certified purity
HPLC separation of regioisomeric mixtures and QC consistency

Technical Documentation Hub

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17 linked technical documents
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